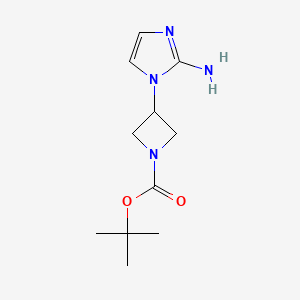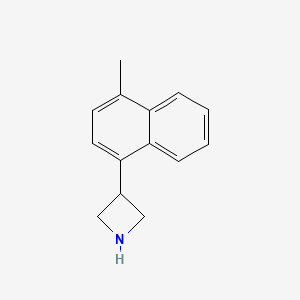
3-(4-Methylnaphthalen-1-yl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylnaphthalen-1-yl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group at the 4-position and an azetidine ring attached to the 1-position of the naphthalene ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylnaphthalen-1-yl)azetidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines . This method is efficient and can be scaled up for large-scale production. Additionally, the Suzuki–Miyaura cross-coupling reaction is employed to diversify the heterocyclic amino acid derivatives .
化学反应分析
Types of Reactions
3-(4-Methylnaphthalen-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized naphthalene derivatives, reduced azetidine derivatives, and substituted azetidine compounds.
科学研究应用
3-(4-Methylnaphthalen-1-yl)azetidine has several scientific research applications:
作用机制
The mechanism of action of 3-(4-Methylnaphthalen-1-yl)azetidine involves several molecular targets and pathways:
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and stability.
Oxetane: A four-membered oxygen-containing heterocycle with comparable ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Uniqueness
3-(4-Methylnaphthalen-1-yl)azetidine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-(4-methylnaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-13(11-8-15-9-11)14-5-3-2-4-12(10)14/h2-7,11,15H,8-9H2,1H3 |
InChI 键 |
IFUWAUMXQAMQBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C3CNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






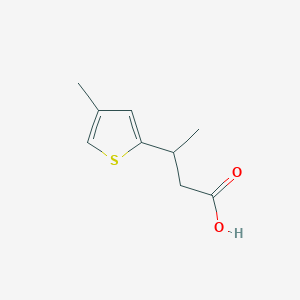
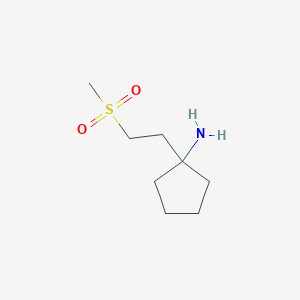

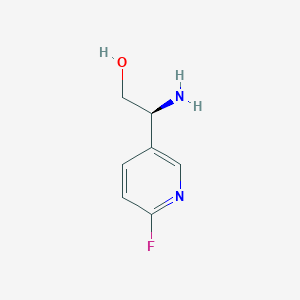
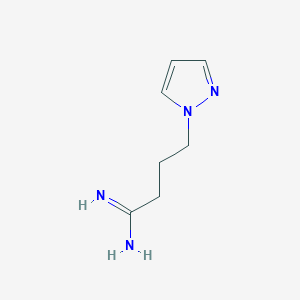
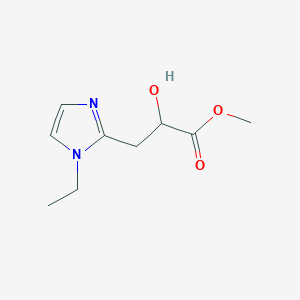
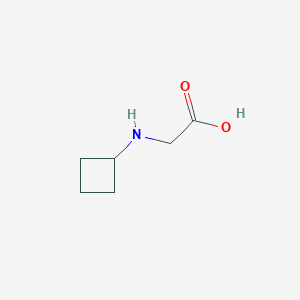
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)

